3-methyl-4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine
Description
Propriétés
IUPAC Name |
3-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-14-11-19-7-4-16(14)24-13-15-5-9-22(10-6-15)12-18-21-20-17-3-2-8-23(17)18/h4,7,11,15H,2-3,5-6,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGIKFUYTJXJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC3=NN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar pyrrolopyrazine scaffolds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Comparaison Avec Des Composés Similaires
Key Observations:
Core Scaffold Differences: The target compound uses a pyridine core, while analogs in and employ pyrazole or extended fused systems (e.g., pyrrolothiazolopyrimidine). Pyridine derivatives generally exhibit higher polarity and basicity compared to pyrazoles. The compound in utilizes a pyrrolo[2,3-c]pyridine, differing in ring fusion position from the target’s pyrrolo[2,1-c]triazole.
Substituent Effects: The methoxy group in the target and may enhance solubility but reduce metabolic stability compared to halogenated or non-polar substituents in . The piperidine linker in the target compound could improve conformational flexibility relative to rigid fused systems in and .
Hypothetical Bioactivity and Physicochemical Properties
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Piperidine-Pyrrolotriazole Linkage : Similar to , this motif may enhance blood-brain barrier penetration due to moderate lipophilicity.
- Methoxy Group : As seen in and , methoxy substituents often improve solubility but may compete with metabolic pathways (e.g., demethylation via cytochrome P450 enzymes).
- Fused Systems : The pyrrolothiazolopyrimidine in demonstrates high molecular weight (852.35 g/mol), which may limit bioavailability compared to the target compound’s simpler architecture.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-4-{[1-({pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the pyrrolo[1,2,4]triazole core, followed by alkylation of the piperidine ring, and final coupling to the pyridine moiety. Key steps include:
- Pyrrolotriazole synthesis : Cyclization of substituted triazoles under acidic conditions (e.g., HCl/EtOH, 80°C) .
- Piperidine functionalization : Use of reductive amination or nucleophilic substitution to attach the pyrrolotriazole-methyl group .
- Coupling to pyridine : Mitsunobu or SN2 reactions for methoxy linkage formation, requiring anhydrous conditions and catalysts like DIAD/PPh3 .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and purification via column chromatography (silica gel, gradient elution) .
Q. How can structural confirmation of this compound be achieved using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolotriazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]<sup>+</sup> expected for C20H23N5O).
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic stability : Conduct accelerated degradation studies in buffers (pH 1–10, 37°C) with HPLC monitoring. Pyrrolotriazole cores are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal stability : TGA/DSC analysis to identify decomposition thresholds (>200°C typical for fused heterocycles) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrrolotriazole-piperidine-pyridine scaffold?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and assess impact on target binding .
- Biological assays : Test against panels of kinases or GPCRs (e.g., ATP-binding site inhibition assays) due to structural similarity to known triazole-containing inhibitors .
- Computational docking : Use MOE or AutoDock to predict interactions with proteins like CYP450 or EGFR .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic profiling : LC-MS/MS to identify metabolites (e.g., hepatic CYP-mediated oxidation) that may reduce efficacy in vivo .
- Pharmacokinetic studies : Measure bioavailability, plasma half-life, and tissue distribution in rodent models .
- Formulation adjustments : Use liposomal encapsulation or prodrug strategies to enhance solubility and stability .
Q. How can computational methods predict the compound’s potential off-target effects or toxicity?
- Methodological Answer :
- QSAR modeling : Train models on databases like ChEMBL to predict ADMET properties .
- Pan-assay interference (PAINS) filters : Screen for reactive functional groups (e.g., Michael acceptors in pyrrolotriazole) .
- Transcriptomic profiling : RNA-seq of treated cell lines to identify dysregulated pathways .
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